molecular formula C8H5F2N3O2 B8418558 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-

1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-

Cat. No.: B8418558
M. Wt: 213.14 g/mol
InChI Key: XBGYPVALKXFZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro- is a useful research compound. Its molecular formula is C8H5F2N3O2 and its molecular weight is 213.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5F2N3O2

Molecular Weight

213.14 g/mol

IUPAC Name

2-(difluoromethyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)6-2-4-1-5(13(14)15)3-11-8(4)12-6/h1-3,7H,(H,11,12)

InChI Key

XBGYPVALKXFZFX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (0.25 g, 1.76 mmol) was added to a solution of 2-(difluoromethyl)-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.089 g, 0.252 mmol) in methanol (2.2 mL) and water (0.7 mL). The reaction mixture was heated at 40° C. for 30 minutes. The reaction mixture was then cooled down and treated with water and ethyl acetate. The layers were separated. The combined organic layers were washed twice with water, dried over sodium sulfate, filtered, and evaporated to afford 2-(difluoromethyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine (0.032 g, 49%).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.089 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.